nona-3,5-dien-2-one
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Overview
Description
Nona-3,5-dien-2-one is an organic compound with the molecular formula C₉H₁₄O. It is a volatile organic compound known for its unique structure, which includes two conjugated double bonds and a ketone functional group. This compound is also referred to as dihydrocinnamyl methyl ketone and is widely used in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nona-3,5-dien-2-one can be synthesized through several methods. One common synthetic route involves the reaction of cycloheptatriene with selenium dioxide in the presence of potassium dihydrogen phosphate and p-dioxane. The reaction mixture is heated to 90°C and maintained with vigorous stirring for 20 hours. The resulting product is then purified through distillation and column chromatography .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is typically carried out under controlled temperature and pressure conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Nona-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Nona-3,5-dien-2-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of nona-3,5-dien-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular oxidative stress pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Nonadien-2-one: Similar structure but different stereochemistry.
Cyclohex-2-en-1-one: Contains a similar ketone functional group but lacks the conjugated double bonds.
Bicyclo[3.3.1]nona-3,6-dien-2-one: Contains a bicyclic structure with similar functional groups.
Uniqueness
Nona-3,5-dien-2-one is unique due to its conjugated double bonds and ketone functional group, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
41628-40-4 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(3E,5E)-nona-3,5-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h5-8H,3-4H2,1-2H3/b6-5+,8-7+ |
InChI Key |
JETNPTUJXPNCAS-BSWSSELBSA-N |
Isomeric SMILES |
CCC/C=C/C=C/C(=O)C |
Canonical SMILES |
CCCC=CC=CC(=O)C |
Purity |
95 |
Origin of Product |
United States |
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